Danofloxacin mesylate

Catalog No.
S524988
CAS No.
119478-55-6
M.F
C20H24FN3O6S
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Danofloxacin mesylate

CAS Number

119478-55-6

Product Name

Danofloxacin mesylate

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid

Molecular Formula

C20H24FN3O6S

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1

InChI Key

APFDJSVKQNSTKF-FXMYHANSSA-N

SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O

Synonyms

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-3-Quinolinecarboxylic Acid Mesylate; Danofloxacin Methanesulfonate; CP-76136-27; Advocin

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O

Antimicrobial Activity and Mechanism of Action

Danofloxacin mesylate exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria []. Its primary mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair []. This research on the mechanism of action helps scientists understand how the drug works and develop strategies to combat potential resistance.

Pharmacokinetics and Tissue Distribution

Studies have investigated the pharmacokinetic properties of danofloxacin mesylate, focusing on its absorption, distribution, metabolism, and excretion in various animal models []. These studies aim to understand how the drug is absorbed after administration, how it distributes to different tissues, how it is metabolized by the body, and how it is eliminated. This information is crucial for determining the appropriate dosage, efficacy, and potential side effects in different animal species.

Development of Novel Formulations

Research efforts are ongoing to develop novel formulations of danofloxacin mesylate with improved properties. Examples include sustained-release formulations that could provide prolonged therapeutic effect and microsphere-based formulations for targeted drug delivery [, ]. These advancements aim to enhance the efficacy and safety of danofloxacin treatment in veterinary medicine.

Danofloxacin mesylate is a fluoroquinolone antibiotic primarily utilized in veterinary medicine. It belongs to the class of quinoline carboxylic acids and is effective against a broad spectrum of bacterial infections. The compound's chemical formula is C20H24FN3O6SC_{20}H_{24}FN_{3}O_{6}S, and it has a molecular weight of approximately 425.48 g/mol. Danofloxacin mesylate is particularly noted for its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and transcription in bacteria, making it a critical agent in treating infections in livestock and aquaculture settings .

Danofloxacin mesylate acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. By inhibiting this enzyme, danofloxacin disrupts the bacteria's ability to copy its DNA, ultimately leading to cell death [].

Typical of fluoroquinolones, including:

  • Hydrolysis: In aqueous solutions, danofloxacin mesylate can hydrolyze, particularly under alkaline conditions, leading to the formation of danofloxacin.
  • Decomposition: Exposure to light and heat can cause decomposition, resulting in reduced efficacy.
  • Reactions with nucleophiles: The presence of the mesylate group allows for nucleophilic substitution reactions, which can be exploited in further chemical synthesis .

The primary mechanism of action of danofloxacin mesylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in bactericidal activity. Danofloxacin exhibits potent activity against various Gram-negative and some Gram-positive bacteria, including strains resistant to other antibiotics .

Danofloxacin mesylate can be synthesized through several methodologies, typically involving:

  • Formation of the quinoline core: This is achieved through cyclization reactions involving appropriate precursors.
  • Fluorination: The introduction of fluorine into the quinoline structure is critical for its antibacterial activity.
  • Mesylation: The final step involves the reaction with methanesulfonic acid to form the mesylate salt, enhancing solubility and stability .

Studies have indicated that danofloxacin mesylate may interact with other drugs commonly used in veterinary settings, such as:

  • Ivermectin: Co-administration may alter pharmacokinetics or enhance adverse effects.
  • Other antibiotics: Synergistic or antagonistic effects can occur when combined with other antibacterial agents.

Research continues to explore these interactions to optimize therapeutic regimens while minimizing adverse effects .

Danofloxacin mesylate shares structural and functional similarities with several other fluoroquinolone antibiotics. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
EnrofloxacinC18H22FN3O3C_{18}H_{22}FN_{3}O_{3}Broad-spectrum activity; commonly used in poultry.
CiprofloxacinC17H18FN3O3C_{17}H_{18}FN_{3}O_{3}Effective against a wide range of pathogens; used in humans as well.
NorfloxacinC16H18FN3O3C_{16}H_{18}FN_{3}O_{3}Primarily used for urinary tract infections; less potent than danofloxacin.
MarbofloxacinC17H19FN3O4C_{17}H_{19}FN_{3}O_{4}Used in veterinary medicine; effective against similar pathogens but has different pharmacokinetics.

Danofloxacin mesylate's unique fluorinated structure contributes to its enhanced potency against specific bacterial strains compared to its counterparts. Its application in both livestock and aquaculture highlights its versatility as an antibiotic .

The synthesis of danofloxacin mesylate follows a convergent approach involving the independent preparation of two key structural components: the diazabicycloalkane sidechain and the quinolone core, followed by their coupling and subsequent salt formation [4].

Diazabicycloalkane Sidechain Synthesis

The preparation of the (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane sidechain represents a critical component of the danofloxacin synthesis [4] [8]. Two distinct synthetic routes have been developed for this bicyclic amine, both originating from trans-4-hydroxy-L-proline as the chiral starting material [4] [30].

Route A: Tosylation-Reduction Pathway

The first synthetic sequence begins with selective monotosylation of trans-4-hydroxy-L-proline in aqueous solution using p-toluenesulfonyl chloride with sodium carbonate as base [4]. The resulting monotosylate undergoes reduction to the corresponding diol using diborane generated in situ [4]. The diol is subsequently converted to either the tritosylate selectively or to a mixture of tritosylate and monochloride by treatment with excess p-toluenesulfonyl chloride in pyridine at controlled temperatures [4]. Both the pure tritosylate and the mixed tosylate-chloride system can undergo cyclization to the bicyclic intermediate upon treatment with methylamine in a sealed reaction vessel [4]. Final deprotection using 30% anhydrous hydrogen bromide in acetic acid yields the desired (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane in excellent overall yield [4].

Route B: Esterification-Amidation Pathway

The alternative route involves esterification of trans-4-hydroxy-L-proline under Fischer conditions followed by treatment with excess p-toluenesulfonyl chloride in the presence of pyridine and triethylamine [4]. The resulting ester is treated with methylamine to obtain the corresponding amide, which undergoes reductive cyclization with lithium aluminum hydride to form the bicyclic intermediate [4]. Deprotection proceeds as described in Route A to provide the target diazabicycloalkane [4].

Recent improvements to this methodology include replacement of tosyl leaving groups with mesyl groups, resulting in improved cyclization yields from 86% to 92% [35]. The cyclization reaction has been optimized to use toluene as solvent instead of methanol, and detosylation conditions have been modified to employ 33% hydrobromic acid, improving the overall yield of the dihydrobromide salt [35].

Quinolone Core Synthesis

The quinolone core synthesis follows established fluoroquinolone synthetic methodologies, involving the preparation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid [4]. This key intermediate serves as the electrophilic partner in the subsequent coupling reaction with the diazabicycloalkane sidechain [4].

The synthesis of quinolone cores typically employs one of several well-established methodologies, including the Conrad-Limpach-Knorr reaction, Doebner multicomponent reaction, or Gould-Jacobs reactions [10]. These approaches generally involve cyclization of appropriately substituted aniline derivatives with various activated carbonyl compounds to construct the heterocyclic framework [10].

Coupling Reactions

The critical coupling reaction between the diazabicycloalkane sidechain and the quinolone core is mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene in pyridine solvent [4]. This coupling methodology represents a nucleophilic aromatic substitution reaction where the diazabicycloalkane attacks the activated 7-position of the difluoroquinolone, displacing fluoride to form the carbon-nitrogen bond [4].

The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as both base and nucleophilic catalyst facilitates the coupling under mild conditions while maintaining the stereochemical integrity of the chiral centers in the diazabicycloalkane moiety [41]. The pyridine solvent system provides appropriate solvation for both reactants and enables efficient heat transfer during the reaction [4].

Salt Formation Process

The final step in the synthesis involves conversion of danofloxacin free base to its methanesulfonate salt using one equivalent of methanesulfonic acid in ethanol [4]. This salt formation process is critical for achieving the desired physicochemical properties, including enhanced solubility and crystalline stability [15].

The mechanism of sulfonate ester formation involves nucleophilic attack of the basic nitrogen center on protonated methanesulfonic acid, resulting in ionic salt formation rather than covalent sulfonate ester linkage [40]. The ethanol solvent system facilitates complete dissolution of both components and provides appropriate conditions for crystallization of the pure mesylate salt [4].

Process parameters critical to successful salt formation include temperature control, stoichiometric ratios, and crystallization conditions. The reaction typically proceeds at ambient or slightly elevated temperatures with careful monitoring of pH to ensure complete neutralization [15].

Process Optimization and Scale-up Considerations

Scale-up of danofloxacin mesylate synthesis requires careful consideration of multiple process parameters to maintain product quality and yield while ensuring operational safety and economic viability [15] [16]. Key optimization areas include reaction kinetics, heat and mass transfer, impurity control, and crystallization processes.

Temperature Control and Heat Management

The coupling reaction between the diazabicycloalkane and quinolone core generates significant heat and requires precise temperature control to prevent decomposition or side reactions [15]. Scale-up considerations include adequate cooling capacity, temperature monitoring systems, and heat transfer optimization through appropriate reactor design [15].

Solvent Selection and Recovery

Process economics demand efficient solvent recovery and recycling systems, particularly for pyridine used in the coupling reaction [15]. Alternative solvent systems have been investigated to reduce environmental impact and improve process sustainability [24].

Crystallization Optimization

The final crystallization step requires optimization of nucleation and crystal growth parameters to achieve consistent particle size distribution and polymorphic control [15]. Factors including cooling rate, seeding strategies, and agitation intensity significantly impact product quality [15].

Alternative Synthetic Approaches

Several alternative synthetic methodologies have been explored for danofloxacin preparation, focusing on improved efficiency, reduced environmental impact, and enhanced scalability [23] [24].

Microwave-Assisted Synthesis

Microwave irradiation has been investigated as a means to accelerate both the diazabicycloalkane formation and the coupling reactions [23]. This approach offers reduced reaction times and potentially improved yields through more efficient heating and activation [23].

One-Pot Methodologies

Research into one-pot synthetic approaches aims to combine multiple synthetic steps, reducing intermediate isolation requirements and improving overall process efficiency [23]. These methodologies show particular promise for the diazabicycloalkane synthesis where multiple protection and deprotection steps can potentially be telescoped [23].

Catalytic Approaches

Alternative catalytic systems have been explored for the coupling reaction, including palladium-catalyzed methodologies and other transition metal systems [38]. These approaches may offer improved selectivity and milder reaction conditions compared to the standard 1,8-diazabicyclo[5.4.0]undec-7-ene-mediated coupling [38].

Impurity Profile and Control Strategies

The impurity profile of danofloxacin mesylate encompasses both process-related impurities arising from incomplete reactions or side processes, and degradation products formed under stress conditions [3] [20] [21].

Synthesis of Demethylation Impurity

The major identified impurity in danofloxacin mesylate is the demethylation impurity, formed through oxidative demethylation of the diazabicycloalkane nitrogen [3]. This impurity has been identified as a critical quality parameter requiring specific analytical control [3].

Synthetic Methodology for Demethylation Impurity

A specific synthetic method has been developed for preparation of the demethylation impurity reference standard [3]. The process employs danofloxacin as starting material in aqueous solution with pH adjustment to alkaline conditions using base [3]. Iodine serves as the oxidizing agent, with the reaction maintained at 40-60°C for 2-6 hours under controlled pH conditions [3].

The crude demethylation impurity is isolated through pH adjustment to 7.8-8.3 with hydrochloric acid, followed by filtration and drying [3]. Purification involves crystallization with methanesulfonic acid in aqueous methanol, followed by pH adjustment to neutralize the final product [3]. This methodology achieves high-purity demethylation impurity with HPLC purity exceeding 95% and yields of approximately 30-32% [3].

ParameterOptimal RangeImpact on Yield
pH (alkaline phase)10.0-11.0Critical for oxidation efficiency
Temperature40-60°CHigher temperatures increase reaction rate
Reaction time2-6 hoursExtended time improves conversion
Iodine equivalents2-4 molar equivalentsExcess ensures complete oxidation
Final pH adjustment7.8-8.3Controls precipitation and purity

Other Key Synthetic Impurities

Additional impurities identified in danofloxacin mesylate synthesis include incomplete coupling products, regioisomers, and stereochemical variants [20] [21]. These impurities typically arise from side reactions during the coupling process or incomplete conversion of starting materials [20].

Analytical Control Strategies

High-performance liquid chromatography with fluorescence detection represents the primary analytical method for impurity quantification [20] [21]. The method employs a reversed-phase column with phosphate buffer and acetonitrile mobile phase, achieving baseline separation of danofloxacin from its major impurities [20] [21].

Forced degradation studies under photolytic, acidic, basic, oxidative, and thermal conditions have been conducted to establish method specificity and identify potential degradation pathways [21]. These studies demonstrate the stability-indicating nature of the analytical method and confirm the absence of interference from degradation products [21].

Green Chemistry Approaches to Synthesis

Environmental sustainability concerns have driven research into greener synthetic methodologies for fluoroquinolone preparation, including danofloxacin mesylate [23] [24]. These approaches focus on reducing hazardous reagent usage, minimizing waste generation, and improving atom economy [24].

Solvent-Free Methodologies

Research into solvent-free synthetic approaches has demonstrated the feasibility of conducting certain synthetic steps without organic solvents [23]. These methodologies employ solid-state reactions, microwave activation, or alternative reaction media to achieve comparable yields with reduced environmental impact [23].

Catalytic Green Chemistry

The development of recyclable catalytic systems offers significant advantages in terms of waste reduction and process economics [23]. Water-soluble catalysts and heterogeneous catalytic systems have been investigated for various steps in the synthetic sequence [23].

Alternative Reagents and Conditions

Substitution of traditional reagents with environmentally benign alternatives represents another approach to green synthesis [24]. This includes replacement of toxic solvents with water or ionic liquids, use of enzymatic catalysis where applicable, and development of room-temperature reaction conditions [24].

Process Intensification

Integration of multiple synthetic steps through process intensification techniques reduces overall environmental impact while improving efficiency [24]. Continuous flow processes, reactive crystallization, and telescoped reactions represent key areas of development in this field [24].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

453.13698483 g/mol

Monoisotopic Mass

453.13698483 g/mol

Heavy Atom Count

31

Appearance

Off-White Solid

Melting Point

>300°C (dec.)

UNII

94F3SX3LEM

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Health Hazard

Health Hazard

Wikipedia

Danofloxacin mesylate

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023

Explore Compound Types